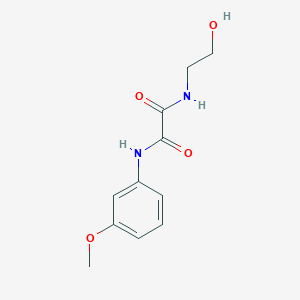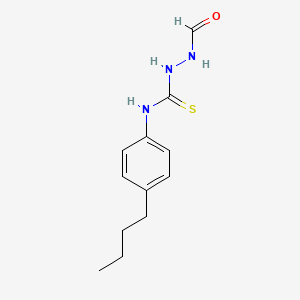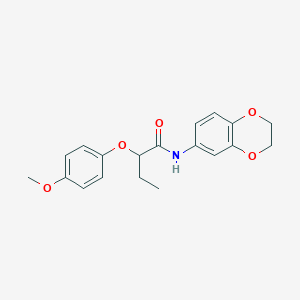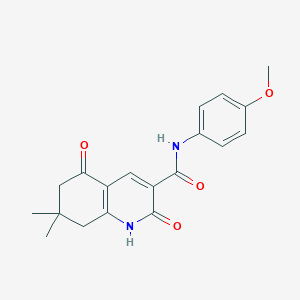![molecular formula C22H25NO6 B4709216 propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4709216.png)
propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate
Descripción general
Descripción
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate, also known as PTAB, is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential applications in various fields, including medicine, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis. This compound has been found to inhibit the expression of various proteins involved in cell proliferation and survival, including Bcl-2, Akt, and NF-κB. It has also been found to activate caspase-3, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to have insecticidal properties. In vivo studies have shown that this compound has low toxicity and does not cause any adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to study.
Direcciones Futuras
There are several future directions for the study of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate. In the field of medicine, further studies are needed to determine the efficacy of this compound as a cancer treatment. Studies are also needed to determine the optimal dosage and administration route for this compound. In the field of materials science, further studies are needed to determine the optimal conditions for using this compound as a polymer additive. Studies are also needed to determine the properties of the resulting material. In the field of environmental science, further studies are needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. Overall, the study of this compound has the potential to lead to significant advances in various fields and should continue to be a focus of scientific research.
Aplicaciones Científicas De Investigación
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been studied for its potential application in the field of materials science. It has been found to have excellent thermal stability and can be used as a polymer additive to improve the properties of the resulting material. In the field of environmental science, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.
Propiedades
IUPAC Name |
propyl 4-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-5-12-29-22(25)16-7-9-17(10-8-16)23-20(24)11-6-15-13-18(26-2)21(28-4)19(14-15)27-3/h6-11,13-14H,5,12H2,1-4H3,(H,23,24)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNLUMLBNAJKT-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4709148.png)

![dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate](/img/structure/B4709163.png)


![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)
![1-{[(3-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4709223.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4709231.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4709234.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4709242.png)